1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol
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Overview
Description
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol is a complex organic compound with the chemical formula C29H58N2O8 and a molecular weight of 562.77942 g/mol . This compound is known for its unique structure, which includes a glucitol backbone modified with oleoylamino and hydroxyethylamino groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol involves multiple steps. The primary synthetic route includes the following steps:
Formation of the glucitol backbone: This involves the protection of hydroxyl groups followed by selective functionalization.
Introduction of the oleoylamino group: This step typically involves the reaction of oleoyl chloride with an amine to form the oleoylamino group.
Attachment of the hydroxyethylamino group: This is achieved through the reaction of an epoxide with an amine to form the hydroxyethylamino group.
Chemical Reactions Analysis
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol involves its interaction with specific molecular targets and pathways. The oleoylamino and hydroxyethylamino groups allow it to interact with lipid membranes and proteins, potentially affecting cellular signaling and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol can be compared with other similar compounds, such as:
1-O-[2-hydroxy-3-[[2-[stearoylamino]ethyl]amino]propyl]-D-glucitol: This compound has a stearoylamino group instead of an oleoylamino group, which may affect its properties and applications.
1-O-[2-hydroxy-3-[[2-[palmitoylamino]ethyl]amino]propyl]-D-glucitol:
Properties
CAS No. |
94386-51-3 |
---|---|
Molecular Formula |
C29H58N2O8 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
(Z)-N-[2-[[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C29H58N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(36)31-19-18-30-20-24(33)22-39-23-26(35)29(38)28(37)25(34)21-32/h9-10,24-26,28-30,32-35,37-38H,2-8,11-23H2,1H3,(H,31,36)/b10-9-/t24?,25-,26+,28-,29-/m1/s1 |
InChI Key |
RTKPALKEXAMRNE-ATNKCMTKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCC(COCC(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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